![molecular formula C10H12F3NO B11889476 2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone CAS No. 681283-60-3](/img/structure/B11889476.png)
2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(1-azaspiro[44]non-7-en-1-yl)ethanone is a synthetic organic compound characterized by the presence of trifluoromethyl and azaspiro structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone typically involves the reaction of 1-azaspiro[4.4]non-7-ene with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Utilized in the development of new materials with specific properties such as corrosion resistance.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. This makes it a valuable tool in biochemical research and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-yl)ethanone: Lacks the double bond present in the original compound.
2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-6-en-1-yl)ethanone: Similar structure but with a different position of the double bond.
Uniqueness
2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of both trifluoromethyl and azaspiro groups makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
681283-60-3 |
|---|---|
Molekularformel |
C10H12F3NO |
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
1-(1-azaspiro[4.4]non-7-en-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)8(15)14-7-3-6-9(14)4-1-2-5-9/h1-2H,3-7H2 |
InChI-Schlüssel |
UYPDSCYIBRMKPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC=CC2)N(C1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


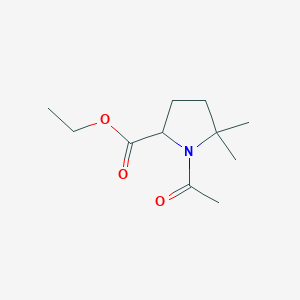


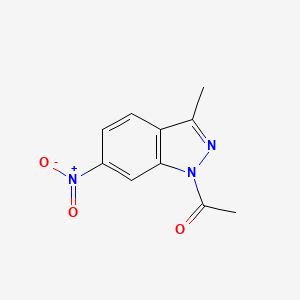
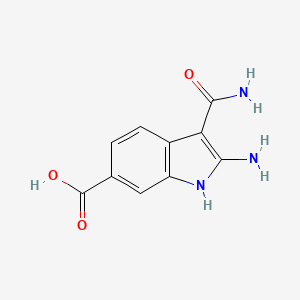

![4-[(Propan-2-yl)oxy]naphthalene-1-carbonitrile](/img/structure/B11889430.png)
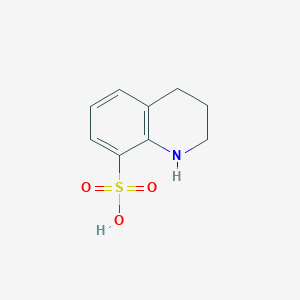
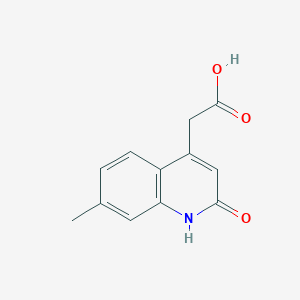

![1,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889461.png)

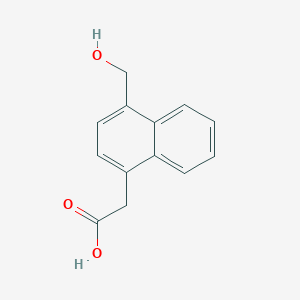
![7-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11889483.png)
